(-)-Pseudoephedrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGRBVOPPLSCSI-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185895 | |
| Record name | (-)-Pseudoephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321-97-1 | |
| Record name | (-)-Pseudoephedrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Pseudoephedrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Pseudoephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,R*)]-α-[1-(methylamino)ethyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSEUDOEPHEDRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76J9U46ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Characterization and Isomeric Relationships of Pseudoephedrine
Diastereomeric Relationship with Ephedrine (B3423809)
Pseudoephedrine and ephedrine are stereoisomers that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Specifically, they are diastereomers, meaning they are stereoisomers that are not mirror images of each other csic.eslibretexts.orgacs.orgvaia.com. Both compounds possess two stereogenic centers within their structure, derived from the 2-methylamino-1-phenylpropanol scaffold libretexts.orgpressbooks.pub.
The key difference between pseudoephedrine and ephedrine lies in the absolute configuration at one of these two stereogenic centers. For instance, while (-)-ephedrine typically has the (1R,2S) configuration, (+)-pseudoephedrine (the more common commercial form) has the (1S,2S) configuration vaia.comchegg.com. This single difference in configuration at one chiral center, while the other remains the same, defines their diastereomeric relationship csic.esvaia.com. This distinction leads to observable differences in their physical properties, such as melting points and solubility libretexts.org.
Enantiomeric Forms and Specific Isomeric Designations of Pseudoephedrine
Pseudoephedrine, being a chiral molecule with two stereogenic centers, can exist as two enantiomers, which are non-superimposable mirror images of each other libretexts.orgacs.orgpace.edu. These are typically designated as (+)-pseudoephedrine and (-)-pseudoephedrine, referring to their optical rotation properties libretexts.orgwikidata.orgwikidata.org.
The absolute configuration of these enantiomers is systematically defined using the Cahn-Ingold-Prelog (R/S) system pressbooks.pubmsu.edu. The commercially prevalent form of pseudoephedrine is (+)-pseudoephedrine, which is assigned the (1S,2S) configuration acs.orgpressbooks.pubwikidata.orgwikidoc.org. Conversely, this compound, the focus of this article, possesses the (1R,2R) configuration pace.eduwikidata.org. These specific designations are crucial for distinguishing between the various stereoisomers and understanding their unique chemical and biological characteristics.
The following table summarizes the common pseudoephedrine enantiomers and their R/S designations:
| Compound Name | R/S Configuration | Optical Rotation |
| (+)-Pseudoephedrine | (1S,2S) | Dextrorotatory |
| This compound | (1R,2R) | Levorotatory |
Conformational Behavior and Stereochemical Impact on Biological Activity
The stereochemistry of a molecule significantly influences its three-dimensional shape, or conformation, which in turn dictates its interactions with biological targets such as receptors and enzymes ontosight.airesearchgate.net. Molecular simulations have revealed distinct conformational behaviors between pseudoephedrine and its diastereomer, ephedrine csic.escsic.es.
Research indicates that pseudoephedrine exhibits a lower propensity to form supramolecular aggregates in aqueous solutions compared to ephedrine csic.es. This difference is attributed to a stable "folded" molecular conformation unique to pseudoephedrine, which creates steric hindrance and impedes the approach of neighboring molecules for aggregation csic.es. This conformational preference is a direct consequence of its specific stereochemical arrangement.
The precise stereochemical configuration of pseudoephedrine is paramount to its biological activity ontosight.ai. Different stereoisomers can exhibit varied pharmacological properties and effects on the body due to the high specificity of biological receptors for particular spatial arrangements ontosight.ainih.govacs.org. For example, pseudoephedrine generally demonstrates weaker vasoconstrictive effects and a lesser impact on the central nervous system (CNS) compared to ephedrine, despite their structural similarities nih.govdrugbank.com. This highlights how subtle differences in stereochemistry, leading to distinct conformational behaviors, can translate into notable variations in biological efficacy and selectivity.
Pharmacological Investigations of Pseudoephedrine
Mechanism of Action: Sympathomimetic Modalities
(-)-Pseudoephedrine's sympathomimetic effects stem from its ability to influence the release and reuptake of monoamine neurotransmitters, particularly norepinephrine (B1679862). wikipedia.orgdrugbank.com
Indirect Adrenergic Receptor Stimulation via Norepinephrine Displacement
The principal mechanism of action for this compound involves its indirect sympathomimetic effects. It acts as a norepinephrine releasing agent, promoting the displacement of endogenous norepinephrine (noradrenaline) from storage vesicles within presynaptic nerve terminals. wikipedia.orgnih.govencyclopedia.pubresearchgate.nett3db.canih.govresearchgate.netnih.gov Once released into the neuronal synapse, this increased concentration of norepinephrine becomes available to activate postsynaptic alpha (α) and beta (β) adrenergic receptors. nih.govencyclopedia.pubresearchgate.netresearchgate.net This indirect action is considered its main mechanism. t3db.ca
Direct Adrenergic Receptor Agonism and Receptor Subtype Selectivity
While primarily an indirectly acting sympathomimetic, this compound also exhibits weak direct agonistic activity at adrenergic receptors. wikipedia.orgdrugbank.comnih.govnih.govmedcentral.com It acts on both α- and β2-adrenergic receptors. wikipedia.orghmdb.ca Its affinity for adrenergic receptors is generally described as very low or negligible, with animal studies suggesting that its sympathomimetic effects are predominantly due to norepinephrine release. wikipedia.org Specifically, it has negligible agonistic activity at α1- and α2-adrenergic receptors (Kact >10,000 nM). wikipedia.org At β1- and β2-adrenergic receptors, it functions as a partial agonist with relatively low affinity (β1 = Kact = 309 μM, intrinsic activity = 53%; β2 = 10 μM; intrinsic activity = 47%). wikipedia.org It is significantly less potent as a β-adrenergic receptor agonist compared to (-)-isoproterenol, being approximately 30,000 to 40,000 times weaker. wikipedia.org
Effects on Neurotransmitter Transporters (Norepinephrine, Dopamine (B1211576), Serotonin)
This compound influences neurotransmitter transporters, primarily by inducing the release of monoamines. wikipedia.orgwikipedia.org It induces monoamine release in vitro with an EC50 of 224 nM for norepinephrine and 1,988 nM for dopamine. wikipedia.org This indicates it is about 9-fold selective for inducing norepinephrine release over dopamine release. wikipedia.org It is considered inactive for serotonin (B10506) release. wikipedia.org Compared to dextroamphetamine, this compound is considerably less potent as a norepinephrine releasing agent (approximately 30 to 35 times less potent) and a dopamine releasing agent (80 to 350 times less potent) in vitro. wikipedia.org this compound also inhibits the uptake of [3H]dopamine in synaptosomal preparations, though with lower potency than amphetamine. nih.gov Specifically, the IC50 values for this compound in inhibiting [3H]dopamine uptake in the striatum and nucleus accumbens are 667 ± 126 μM and 530 ± 61 μM, respectively. nih.gov It has low affinity for dopamine and serotonin transporters, but comparable affinity for norepinephrine transporters in monkey brain tissue. nih.gov
Table 1: Effects of this compound on Neurotransmitter Release and Uptake
| Neurotransmitter | Effect on Release (EC50) wikipedia.org | Effect on Uptake (IC50) nih.gov | Selectivity wikipedia.org |
| Norepinephrine | 224 nM | Not specified | ~9-fold over DA |
| Dopamine | 1,988 nM | Striatum: 667 ± 126 μM; Nucleus Accumbens: 530 ± 61 μM | Less potent than NE |
| Serotonin | Inactive | Not specified | Inactive |
Cellular and Molecular Pharmacodynamics of Pseudoephedrine
The effects of this compound on target tissues are mediated through its interaction with adrenergic receptors, leading to specific cellular responses.
Alpha-Adrenergic Receptor-Mediated Vasoconstriction Mechanisms
This compound's primary therapeutic effect, nasal decongestion, is largely attributed to its action on alpha-adrenergic receptors, particularly alpha-1 (α1) receptors, on the smooth muscle cells lining blood vessels in the nasal mucosa. wikipedia.orgdrugbank.comnih.govhmdb.capatsnap.compatsnap.comdroracle.aidynamed.com Activation of these α1-adrenergic receptors leads to vasoconstriction, which reduces blood flow to the swollen and inflamed tissues, thereby decreasing swelling, congestion, and mucus production. wikipedia.orghmdb.capatsnap.compatsnap.com
At a molecular level, α1-adrenoceptors are predominantly linked to Gq-proteins. nih.govcvpharmacology.com Upon activation by agonists like norepinephrine (released by pseudoephedrine), the Gq protein activates phospholipase C (PLC). nih.govnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). nih.govnih.gov The increase in intracellular Ca2+ concentration, along with DAG activation of protein kinase C (PKC), leads to the contraction of vascular smooth muscle cells, resulting in vasoconstriction. cvpharmacology.comnih.govfrontiersin.org
Table 2: Alpha-Adrenergic Receptor-Mediated Vasoconstriction Pathway
| Step | Molecular Event | Resulting Action |
| 1 | This compound (indirectly via NE) activates α1-adrenergic receptors. wikipedia.orgresearchgate.netpatsnap.com | Receptor activation. patsnap.com |
| 2 | α1-receptors couple to Gq-proteins. nih.govcvpharmacology.com | Gq protein activation. nih.gov |
| 3 | Gq activates Phospholipase C (PLC). nih.govnih.gov | PIP2 hydrolysis. nih.gov |
| 4 | PLC produces IP3 and DAG. nih.govnih.gov | Second messenger generation. nih.gov |
| 5 | IP3 triggers intracellular Ca2+ release. nih.govnih.gov | Increased intracellular Ca2+. nih.gov |
| 6 | Increased Ca2+ and DAG activate PKC. nih.gov | Smooth muscle contraction. nih.gov |
| 7 | Smooth muscle contraction. nih.gov | Vasoconstriction. patsnap.com |
Beta-Adrenergic Receptor-Mediated Smooth Muscle Relaxation
This compound also has a mild stimulating effect on beta-adrenergic receptors, particularly β2-adrenergic receptors. wikipedia.orghmdb.capatsnap.compatsnap.com Activation of β2-adrenergic receptors in the smooth muscle of the bronchi leads to relaxation, contributing to bronchial dilation. wikipedia.orghmdb.capatsnap.compatsnap.com This effect can aid in improving airflow and alleviating minor bronchial constriction. patsnap.com
At the cellular level, β-adrenergic receptors (including β2) are coupled to Gs-proteins. nih.govwikipedia.org Agonist binding activates the Gs protein, which in turn stimulates adenylyl cyclase (also known as adenyl cyclase). medcentral.comnih.govwikipedia.org Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org Increased intracellular cAMP levels activate protein kinase A (PKA). nih.gov PKA then phosphorylates various target proteins, leading to a cascade of events that ultimately result in smooth muscle relaxation, such as decreased intracellular calcium and altered myosin light chain kinase activity. nih.gov
Table 3: Beta-Adrenergic Receptor-Mediated Smooth Muscle Relaxation Pathway
| Step | Molecular Event | Resulting Action |
| 1 | This compound activates β2-adrenergic receptors. wikipedia.orgpatsnap.com | Receptor activation. patsnap.com |
| 2 | β2-receptors couple to Gs-proteins. nih.govwikipedia.org | Gs protein activation. nih.gov |
| 3 | Gs stimulates Adenylyl Cyclase. nih.govwikipedia.org | ATP to cAMP conversion. nih.gov |
| 4 | Increased cAMP activates Protein Kinase A (PKA). nih.gov | Phosphorylation of target proteins. nih.gov |
| 5 | PKA-mediated phosphorylation. nih.gov | Smooth muscle relaxation. patsnap.com |
Pharmacokinetic and Biotransformational Studies of Pseudoephedrine
Absorption Kinetics and Bioavailability Assessment
(-)-Pseudoephedrine, like its more commonly studied stereoisomer (+)-Pseudoephedrine, is readily and almost completely absorbed from the gastrointestinal tract following oral administration. wikipedia.orgmedcentral.comdrugs.comtga.gov.aunih.gov There is no evidence of significant first-pass metabolism. medcentral.com The oral bioavailability of pseudoephedrine is approximately 100%. wikipedia.orgnih.gov
Peak plasma concentrations (Cmax) for immediate-release formulations of pseudoephedrine are typically attained within 1 to 4 hours, with a mean time of 1.9 hours. wikipedia.org For extended-release preparations, the absorption process is slower, with peak plasma concentrations generally achieved in about 3.8 to 6.1 hours. medcentral.comdrugs.com In pediatric populations (6-12 years of age), mean peak serum concentrations have been observed to be achieved after approximately 2.1 to 2.4 hours. medcentral.com The presence of food may delay the absorption of pseudoephedrine when administered as a solution, but it does not appear to significantly impact absorption from extended-release formulations. medcentral.com
Table 1: Absorption Kinetics of Pseudoephedrine
| Formulation Type | Time to Peak Plasma Concentration (Tmax) |
| Immediate-Release | 1 - 4 hours (mean 1.9 hours) wikipedia.org |
| Extended-Release | 3.8 - 6.1 hours medcentral.comdrugs.com |
| Oral Solution (Pediatric) | 2.1 - 2.4 hours medcentral.com |
Distribution Profile and Volume of Distribution
Pseudoephedrine is extensively distributed into extravascular sites within the body. tga.gov.aunih.govfda.gov The apparent volume of distribution (Vd/F) for pseudoephedrine has been reported to range from approximately 2.6 to 5.0 L/kg. medcentral.comtga.gov.aunih.govfda.govdrugbank.comhpra.ie Specific reported values include 2.6 L/kg or 2.4 L/kg in children (6-12 years of age) following oral administration. medcentral.com
Regarding protein binding, this compound is approximately 6.6% ± 0.4% bound to human serum albumin and 22.5% ± 3.2% protein bound in serum. drugbank.com For comparison, (+)-pseudoephedrine exhibits similar binding, with approximately 6.7% ± 1.2% bound to human serum albumin and 25.4% ± 3.9% protein bound in human serum. drugbank.com Pseudoephedrine significantly crosses the blood-brain barrier, entering the brain, but it maintains some peripheral selectivity due to its hydrophilic nature. wikipedia.org It is also presumed to cross the placenta and enter the cerebrospinal fluid (CSF). medcentral.com Furthermore, pseudoephedrine distributes into breast milk, with concentrations in milk reported to be 2 to 3 times higher than those in plasma. medcentral.comfda.gov
Table 2: Distribution Profile of Pseudoephedrine
| Parameter | Value | Reference |
| Apparent Volume of Distribution | 2.6 - 5.0 L/kg | medcentral.comtga.gov.aunih.govfda.govdrugbank.comhpra.ie |
| Protein Binding (this compound) | 6.6 ± 0.4% to Human Serum Albumin; 22.5 ± 3.2% in Serum | drugbank.com |
| Protein Binding ((+)-Pseudoephedrine) | 6.7 ± 1.2% to Human Serum Albumin; 25.4 ± 3.9% in Serum | drugbank.com |
Metabolic Pathways and Enzyme Systems
Pseudoephedrine undergoes limited metabolism in humans, with the majority of the compound excreted unchanged. wikipedia.orgmedcentral.comtga.gov.aunih.govhpra.iehpra.ie
A small fraction of pseudoephedrine, approximately 1% to 7%, is metabolized in the liver through N-demethylation. wikipedia.orgmedcentral.comtga.gov.aufda.govhpra.iehpra.ienih.gov This metabolic process yields norpseudoephedrine (B1213554), also known as cathine. wikipedia.orgmedcentral.comtga.gov.aufda.govhpra.iehpra.ienih.gov Norpseudoephedrine is an active metabolite that exhibits amphetamine-like effects. wikipedia.org Specifically, L-norpseudoephedrine acts as a norepinephrine (B1679862) releasing agent (EC50 = 30 nM) and, to a lesser extent, a dopamine (B1211576) releasing agent (EC50 = 294 nM). wikipedia.org This differential potency suggests that L-norpseudoephedrine can be characterized as a modestly selective or preferential norepinephrine releasing agent. wikipedia.org
Pseudoephedrine is not a substrate for monoamine oxidase (MAO) and is therefore not metabolized by this enzyme. wikipedia.org This characteristic is attributed to the presence of a methyl group at its α carbon. wikipedia.org Additionally, pseudoephedrine is not metabolized by catechol-O-methyltransferase (COMT). wikipedia.org
Excretion Pathways and Renal Clearance Modulators
The primary route of elimination for pseudoephedrine is renal excretion. nih.gov
A significant proportion of an administered dose of pseudoephedrine is excreted unchanged in the urine, typically ranging from 55% to 96%, with some reports indicating approximately 90% is excreted unmetabolized. wikipedia.orgmedcentral.comdrugs.comtga.gov.audrugbank.comhpra.iehpra.ienih.gov The rate of urinary excretion is highly dependent on urinary pH. wikipedia.orgmedcentral.comtga.gov.aunih.govhpra.iehpra.ienih.gov As a weak base with a pKa of 9.4, pseudoephedrine's reabsorption in the renal tubules is influenced by the pH of the urine. tga.gov.au
The elimination half-life (t½) of pseudoephedrine varies considerably based on urinary pH. The average half-life is approximately 5.4 hours, but it can range from 3 to 16 hours depending on the acidity or alkalinity of the urine. wikipedia.org For instance, at a urinary pH of 5.0, the half-life typically ranges from 3.0 to 6.4 hours. wikipedia.orgmedcentral.comdrugs.comtga.gov.au Conversely, at a more alkaline urinary pH of 8.0, the half-life can be prolonged to 9.2 to 16.0 hours. wikipedia.orgmedcentral.comdrugs.comtga.gov.au At a pH between 5.6 and 6.0, the half-life is reported to be 5.2 to 8.0 hours. wikipedia.org In children aged 6 to 12 years, the elimination half-life averaged about 3 hours when the urinary pH was 6.5. medcentral.com
When the urine is alkaline (pH greater than 7.0), pseudoephedrine is extensively reabsorbed in the renal tubules, which slows the rate of urinary excretion and makes renal clearance dependent on the urine flow rate. medcentral.comtga.gov.auhpra.iehpra.ie Conversely, at a low urinary pH, tubular reabsorption is minimal, and the urine flow rate does not significantly affect the drug's clearance. tga.gov.auhpra.iehpra.ie
The renal clearance of pseudoephedrine in adults is approximately 7.3 to 7.6 mL/minute per kg. medcentral.com In children aged 6 to 12 years, the total body clearance was observed to be faster, averaging about 10.3 or 9.2 mL/minute per kg. medcentral.com Urinary acidifying agents can increase the excretion of pseudoephedrine, leading to lower serum concentrations, while urinary alkalinizing agents, such as sodium bicarbonate or aluminum hydroxide, can reduce its excretion and potentially increase its systemic levels. medcentral.commedscape.com Studies in rats indicate that pseudoephedrine is cleared by the kidney at a rate exceeding that of inulin, suggesting that both glomerular filtration and tubular secretion contribute to its elimination. nih.gov The secretion process appears to be carrier-mediated and can be inhibited by substances like mepiperphenidol. nih.gov
Table 3: Elimination Half-Life of Pseudoephedrine based on Urinary pH
| Urinary pH | Elimination Half-Life (hours) | Reference |
| 5.0 | 3.0 - 6.4 | wikipedia.orgmedcentral.comdrugs.comtga.gov.au |
| 5.6 - 6.0 | 5.2 - 8.0 | wikipedia.org |
| 6.5 (Pediatric) | ~3 | medcentral.com |
| 8.0 | 9.2 - 16.0 | wikipedia.orgmedcentral.comdrugs.comtga.gov.au |
| Average | 5.4 (range 3-16) | wikipedia.org |
| General Adult Range | 4.3 - 7.0 | hpra.iehpra.ie |
Impact of Urinary pH and Flow Rate on Elimination Half-Life
Pseudoephedrine is a weak base with a pKa of approximately 9.2 to 9.4 wikidata.org. Consequently, its elimination half-life is highly dependent on the urinary pH and the rate of urine flow wikidata.orgnih.govsigmaaldrich.comfda.govhres.cawikipedia.org.
When urine is acidic (e.g., pH 5), the elimination of pseudoephedrine is accelerated, leading to a reduced half-life. Conversely, in alkaline urine (e.g., pH 8), the drug's half-life is prolonged due to increased tubular reabsorption in the kidneys wikidata.orgnih.govsigmaaldrich.comhres.ca. At low urinary pH, tubular reabsorption is minimal, and the urine flow rate does not significantly impact the drug's clearance. However, at higher urinary pH (greater than 7), the rate of excretion becomes dependent on both pH and urine flow rate wikidata.orgdrugbank.com.
The variability in pseudoephedrine's elimination half-life based on urinary pH is summarized in the table below:
| Urinary pH | Elimination Half-Life (hours) | Notes | Source |
| 5 | 3-6 | Adults | nih.govsigmaaldrich.comhres.ca |
| 5.8 | 5-8 | Adults | wikidata.orgnih.gov |
| 6.5 | ~3 | Children (6-12 years of age) | nih.govhres.ca |
| 8 | 9-16 | Adults | nih.govsigmaaldrich.comhres.ca |
| 7.8 | Up to 21 | Adults | |
| General | 5-8 | Adults | fda.govwikipedia.org |
| General | 4.3-7.0 | Adults | drugbank.com |
Pharmacokinetic Considerations in Specific Physiological Conditions (e.g., Renal Impairment)
Given that pseudoephedrine and its active metabolite, norpseudoephedrine, are primarily excreted by the kidneys, renal function significantly impacts its pharmacokinetics fda.govwikipedia.org. Caution is advised when administering pseudoephedrine to patients with renal impairment wikipedia.orghres.ca.
In cases of impaired kidney function, dosage adjustments may be necessary to prevent drug accumulation hres.ca. Severe renal dysfunction is generally considered a contraindication for the use of pseudoephedrine drugbank.comfda.govwikipedia.org. For patients with moderate renal impairment, pseudoephedrine should be used with caution drugbank.com.
It has been noted that the safety and efficacy of pseudoephedrine, particularly in combination products, have not been definitively established in individuals with impaired renal or hepatic function, and there is insufficient data to provide comprehensive dose recommendations for these populations. Furthermore, there have been reports of posterior reversible encephalopathy syndrome (PRES) and reversible cerebral vasoconstriction syndrome (RCVS) associated with pseudoephedrine-containing products, with an increased risk observed in patients with severe acute or chronic kidney disease/renal failure drugbank.com.
Synthetic Methodologies and Chemical Transformations of Pseudoephedrine
Enantioselective Synthesis Pathways for Pseudoephedrine Isomers
The precise three-dimensional arrangement of atoms in pseudoephedrine is critical to its chemical and biological properties. Consequently, significant research has been dedicated to developing enantioselective synthetic methods that yield specific stereoisomers.
One notable approach achieves the stereoselective synthesis of all four stereoisomers of the related compounds norephedrine (B3415761) and norpseudoephedrine (B1213554) from a common precursor, racemic 1-hydroxy-1-phenyl-propan-2-one. acs.org This strategy utilizes an asymmetric transfer hydrogenation of a prochiral cyclic sulfamidate imine intermediate. acs.org The choice of a specific chiral rhodium complex, either (S,S)- or (R,R)-Cp*RhCl(TsDPEN), dictates the stereochemical outcome of the hydrogenation, leading to the desired isomer with high enantiomeric excess. acs.org Subsequent chemical manipulations, such as reduction with lithium aluminium hydride or a sequence involving N-Boc protection and reaction with benzoic acid, allow for the stereospecific conversion of the cyclic sulfamidate intermediates into the four distinct stereoisomers of norephedrine and norpseudoephedrine. acs.org
Another documented asymmetric synthesis of (-)-pseudoephedrine begins with (2S,3S)-3-phenyloxiran-2-ylmethanol. researchgate.net This pathway involves the conversion of the starting material into a 3-methylamino-3-phenyl-1,2-propanediol, which is then transformed into an oxazolidin-2-one. researchgate.net This oxazolidinone serves as a key precursor to this compound, with the reaction sequence achieving a stereospecific interchange of the amino and alcohol functionalities. researchgate.net
Furthermore, an enantioselective synthesis of (1S,2S)-pseudoephedrine has been described starting from an alanine-derived oxazolidinone. researchgate.net This method involves the reduction of the oxazolidinone, followed by treatment with phenylmagnesium bromide and a chemoselective N-methylation to furnish the final product. researchgate.net
Biocatalytic and Fermentation-Based Synthetic Approaches
In the quest for more sustainable and efficient manufacturing processes, biocatalysis and fermentation have emerged as powerful tools for the synthesis of pseudoephedrine and its precursors. These methods harness the catalytic machinery of microorganisms and enzymes to perform stereoselective transformations.
A primary example is the industrial production of the key precursor, (R)-phenylacetylcarbinol ((R)-PAC), through the yeast-mediated fermentation of dextrose in the presence of benzaldehyde. acs.org Specialized strains of yeast, such as Candida utilis or Saccharomyces cerevisiae, are employed to catalyze this acyloin condensation. acs.org The (R)-PAC is then chemically converted to pseudoephedrine via reductive amination. acs.org
Researchers have also developed two-step biocatalytic cascades for the synthesis of nor(pseudo)ephedrine stereoisomers. One such system combines an (R)-selective thiamine (B1217682) diphosphate-dependent carboligase with either an (S)- or (R)-selective ω-transaminase to produce (1R,2S)-norephedrine or (1R,2R)-norpseudoephedrine with excellent optical purity.
Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis
This compound has proven to be a highly effective and practical chiral auxiliary in asymmetric synthesis. acs.org Its utility stems from its ability to direct the stereochemical course of a reaction, leading to the formation of a desired enantiomer of a new compound. Both enantiomers of pseudoephedrine are readily available and relatively inexpensive. acs.orgproquest.com
The general strategy involves the N-acylation of pseudoephedrine to form a tertiary amide. acs.org The enolate of this amide, when treated with an alkyl halide, undergoes highly diastereoselective alkylation to yield α-substituted products. acs.org The chiral pseudoephedrine moiety can then be cleaved to afford enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. acs.org The high degree of stereocontrol is attributed to the formation of a rigid chelated intermediate involving the lithium cation, the enolate oxygen, and the oxygen of the hydroxyl group. strath.ac.uk
The effectiveness of pseudoephedrine as a chiral auxiliary is highlighted in the following table, which summarizes the diastereoselectivity of alkylation reactions of various pseudoephedrine amides.
| Pseudoephedrine Amide | Alkylating Agent | Diastereomeric Ratio (d.r.) |
|---|---|---|
| Propionamide | Benzyl bromide | >99:1 |
| Propionamide | Ethyl iodide | >99:1 |
| Phenylacetamide | Methyl iodide | 98:2 |
| Butyramide | Allyl bromide | 97:3 |
While highly effective, the use of pseudoephedrine in industrial settings can be complicated by regulations due to its potential for diversion. nih.govharvard.edu This has led to the development of alternative chiral auxiliaries, such as pseudoephenamine, which has shown comparable or even superior performance in some asymmetric alkylation reactions. nih.govharvard.edu
Chemical Conversion Pathways and Precursor Reactivity Studies
The chemical reactivity of pseudoephedrine has been extensively studied, in part due to its role as a precursor in the illicit synthesis of amphetamine analogues.
Transformation to Amphetamine Analogues: Mechanistic Insights
The conversion of pseudoephedrine to methamphetamine involves the reduction of the secondary alcohol group. Several methods have been employed for this transformation, with the Nagai and Birch reduction methods being two of the most well-known.
The Birch reduction , sometimes referred to as the "Nazi method," employs a dissolving metal reduction, typically using lithium or sodium in anhydrous ammonia (B1221849). nih.govresearchgate.net The mechanism involves the transfer of solvated electrons to the molecule. sciencemadness.org While the aromatic ring is typically the site of reduction in a standard Birch reduction, in the case of pseudoephedrine, the benzylic hydroxyl group is cleaved. researchgate.netsciencemadness.org This is followed by protonation to give methamphetamine. sciencemadness.org A variation of this is the "one-pot" or "shake and bake" method, which is a modified Birch reduction that generates ammonia in situ. nih.gov
Development of Green Chemistry Synthetic Routes for Pseudoephedrine Intermediates
In response to the environmental impact of traditional chemical syntheses, there is a growing interest in developing "green" or environmentally friendly synthetic routes for pseudoephedrine and its intermediates. These methods aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. mostwiedzy.pl
One area of focus has been the synthesis of key intermediates such as 2-chloro-1-phenyl-1-propanone and 2-methylamino-1-phenyl-1-propanone. A greener approach to these intermediates has been developed that avoids the use of highly polluting reagents like phosphorus trichloride (B1173362) and hazardous materials like bromine. This process utilizes a Friedel-Crafts reaction between 2-chloropropionyl chloride and benzene, followed by a reaction with methylamine (B109427) in an aprotic solvent.
Another study focused on developing a more eco-friendly method for the synthesis of chloroephedrine compounds, which are intermediates in some synthetic routes to amphetamine analogues. mostwiedzy.pl The modified method boasts advantages such as shorter reaction times, reduced energy consumption, and a decrease in the use of toxic solvents. mostwiedzy.pl
Role in Supramolecular Chemistry and Crystal Engineering
The specific three-dimensional structure and the presence of hydrogen bond donors and acceptors in the pseudoephedrine molecule make it an interesting target for studies in supramolecular chemistry and crystal engineering. These fields explore the non-covalent interactions between molecules and how they can be used to design and construct novel solid-state architectures with specific properties.
Studies have shown that even subtle differences in stereochemistry, such as between ephedrine (B3423809) and pseudoephedrine, can lead to significantly different supramolecular aggregation behaviors in solution and in the solid state. nih.gov Molecular mechanics studies suggest that pseudoephedrine has a lower tendency to form supramolecular aggregates due to a stable, folded conformation that creates steric hindrance, preventing the close approach of neighboring molecules. nih.gov
The crystal structure of (+)-pseudoephedrine hydrochloride has been determined, providing insight into the packing and intermolecular interactions in its solid form. researchgate.net More recently, research has explored the synthesis and X-ray crystallography of new N- and O-acyl pseudoephedrine derivatives. researchgate.net These studies reveal how acylation at the nitrogen or oxygen atoms influences the molecular conformation and the network of intermolecular interactions, including hydrogen bonding, in the crystal lattice. researchgate.net Such research is fundamental to understanding and potentially controlling the solid-state properties of pseudoephedrine and its derivatives.
Analytical Chemistry and Bioanalytical Methodologies for Pseudoephedrine
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are foundational in the analysis of pseudoephedrine, offering robust solutions for separation, identification, and quantification. They are particularly valuable for assessing the purity of the compound and its presence in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is extensively utilized for the quantification and purity assessment of pseudoephedrine, both as a standalone compound and in multi-component pharmaceutical formulations. Various HPLC methods have been developed for its simultaneous determination alongside other active pharmaceutical ingredients (APIs) such as guaifenesin, chlorpheniramine (B86927) maleate, dextromethorphan (B48470) HBr, loratadine, ibuprofen, desloratadine, naproxen (B1676952) sodium, and triprolidine. ujpronline.comujpronline.comijpsonline.comajrconline.orgekb.egjddtonline.infonih.govresearchgate.netnih.gov
Typical HPLC setups for pseudoephedrine analysis often employ C18 columns. ujpronline.comijpsonline.comajrconline.orgjddtonline.infonih.govnih.govsigmaaldrich.com The mobile phase compositions are varied and optimized for specific separations, commonly including mixtures of water/methanol (B129727)/acetic acid, phosphate (B84403) buffer/methanol/acetonitrile, methanol/ammonium acetate (B1210297) buffer, acetonitrile/phosphate buffer, and complex mixtures involving perchloric acid and n-octylamine. ujpronline.comijpsonline.comajrconline.orgekb.egjddtonline.infonih.govnih.govsigmaaldrich.com Detection is predominantly achieved using UV detectors, with wavelengths ranging from 210 nm to 276 nm, depending on the co-analytes and method specifics. ujpronline.comujpronline.comijpsonline.comajrconline.orgekb.egjddtonline.infonih.govsigmaaldrich.com
Retention times for pseudoephedrine are method-dependent, with reported values such as 5.154 minutes, 5.5 minutes, 6.620 minutes, 7 minutes, and 2.95 minutes. ujpronline.comujpronline.comajrconline.orgjddtonline.infosigmaaldrich.com HPLC methods demonstrate excellent linearity, often yielding correlation coefficients (r²) greater than 0.999, indicating a strong linear relationship between concentration and detector response. ujpronline.comujpronline.comajrconline.orgjddtonline.inforesearchgate.netnih.govsigmaaldrich.com For instance, a method for pseudoephedrine HCl in oral solution reported a limit of detection (LOD) of 0.02 µg/mL and a limit of quantification (LOQ) of 0.07 µg/mL. sigmaaldrich.com
Purity assessment is a critical application of HPLC. Peak purity, which confirms that an observed chromatographic peak is attributed solely to the target component without interference from excipients, is typically evaluated with acceptance criteria of 90-100%. Pseudoephedrine has been reported to achieve a peak purity of 99.16% in certain validated methods. ujpronline.comujpronline.com Furthermore, a reversed-phase HPLC method with dual optical rotation/UV absorbance detection has been developed for determining the enantiomeric purity of pseudoephedrine hydrochloride using an achiral column. This method allows for the determination of the enantiomer mole fraction, with results such as 0.99 ± 0.01 for (+)-pseudoephedrine hydrochloride in cough linctus. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) offers significant advancements over traditional HPLC, providing faster separations with enhanced resolution and efficiency. chromatographytoday.com UPLC methods are employed for the simultaneous estimation of pseudoephedrine alongside other APIs in complex multi-component cold and flu medications. chromatographytoday.comwisdomlib.orgwaters.com When coupled with mass spectrometry (UHPLC/MS), this technique provides highly sensitive detection and mass confirmation, enabling unambiguous identification and quantification of pseudoephedrine and related compounds at ppb (ng/mL) levels in drug preparations and illicit samples. chromatographytoday.comwaters.com UPLC method validation parameters, including specificity, precision, linearity, accuracy, LOD, and LOQ, confirm their reliability. Recovery studies for UPLC methods have shown acceptable ranges, typically between 98% and 102%, affirming accurate quantification. wisdomlib.org Reported LOD and LOQ values for pseudoephedrine in UPLC methods are 0.82718 µg/ml and 2.506 µg/ml, respectively. wisdomlib.org
Table 1: Representative HPLC and UPLC Analytical Parameters for Pseudoephedrine
| Technique | Column Type | Mobile Phase (Example) | Detection Wavelength (nm) | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Peak Purity (%) |
| HPLC | C18 | Methanol:Ammonium Acetate Buffer (70:30, pH 6.5) jddtonline.info | 254 jddtonline.info | 2.95 jddtonline.info | >0.999 jddtonline.info | - | - | 99.16 ujpronline.com |
| HPLC | C18 | 10 mM KH₂PO₄ (pH 2.3):Methanol (89:11) sigmaaldrich.com | 210 sigmaaldrich.com | - | >0.999 sigmaaldrich.com | 0.02 sigmaaldrich.com | 0.07 sigmaaldrich.com | - |
| UPLC | - | - | - | - | - | 0.82718 wisdomlib.org | 2.506 wisdomlib.org | - |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive analytical technique widely employed for the determination of pseudoephedrine in challenging matrices, including biological samples and complex pharmaceutical formulations. scielo.bre-nps.or.krresearchgate.netsemanticscholar.orgualberta.canih.gov Its inherent sensitivity makes it particularly suitable for trace analysis and bioanalytical applications.
LC-MS/MS methods for pseudoephedrine often utilize electrospray ionization (ESI) in positive mode (ESI+). scielo.bre-nps.or.krresearchgate.net The Multiple Reaction Monitoring (MRM) mode is commonly employed for quantification, offering high specificity by monitoring specific precursor-to-product ion transitions. e-nps.or.kr Sample preparation for biological matrices typically involves steps such as deproteinization or solid phase extraction (SPE) to isolate the analyte from interfering components. scielo.brresearchgate.netsemanticscholar.org
LC-MS/MS has been successfully applied for multi-component determination of pseudoephedrine alongside other drugs like loratadine, paracetamol, fexofenadine, and its diastereomer ephedrine (B3423809) in human plasma, dog plasma, and horse urine. scielo.bre-nps.or.krresearchgate.netsemanticscholar.orgualberta.ca
Table 2: LC-MS/MS Performance Data for Pseudoephedrine in Complex Matrices
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (Intraday) | Accuracy (Interday) | Recovery (%) |
| Horse Urine | 2 semanticscholar.org | 4 semanticscholar.org | - | - | 90 semanticscholar.org |
| Human Plasma | - | 1.0-500.0* researchgate.net | - | - | - |
| Dog Plasma | - | 1 ualberta.ca | - | - | - |
| Liquid Sample | - | - | 90.3-111.1 e-nps.or.kr | 92.0-111.2 e-nps.or.kr | 81.2-108.7 e-nps.or.kr |
*Note: LOQ range depends on co-analytes and specific method. researchgate.net
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective analytical tool for the qualitative and quantitative analysis of pseudoephedrine. It is particularly useful for screening purposes, such as in drug overdose screenings, and for the analysis of pseudoephedrine in combination with other drugs within pharmaceutical formulations. ekb.egnih.govlibretexts.orgakjournals.com
The stationary phase commonly employed in TLC for pseudoephedrine is silica (B1680970) gel plates (e.g., 60 F-254). ekb.egnih.govlibretexts.orgakjournals.com The mobile phase is carefully optimized to achieve adequate separation, often consisting of mixtures of ethyl acetate, methanol, ammonia (B1221849), chloroform, or water in varying ratios. ekb.egnih.govlibretexts.orgakjournals.com Detection is typically performed via densitometric scanning at specific UV wavelengths, such as 254 nm or 208 nm. ekb.egnih.govakjournals.com
TLC offers several advantages, including minimal mobile phase consumption and the ability to run multiple samples simultaneously, contributing to reduced analysis time and cost-effectiveness. nih.govakjournals.com Reported Rf values for pseudoephedrine in specific TLC systems include 0.24. nih.gov Linear concentration ranges for pseudoephedrine in TLC have been reported, for example, 5-35 µ g/spot and 14-25 µ g/band . ekb.egakjournals.com LOD and LOQ values for pseudoephedrine in TLC methods have been reported as 0.358 µg/ml and 1.09 µg/ml, respectively. ekb.eg
Table 3: Representative TLC Analytical Parameters for Pseudoephedrine
| Stationary Phase | Mobile Phase (Example) | Detection Wavelength (nm) | Rf Value | Linear Range (µ g/spot or µ g/band ) | LOD (µg/mL) | LOQ (µg/mL) |
| Silica gel 60F₂₅₄ ekb.eg | Ethyl acetate:Methanol:Ammonia (14:0.8:0.5, v/v/v) ekb.eg | 254 ekb.eg | - | 5-35 ekb.eg | 0.358 ekb.eg | 1.09 ekb.eg |
| Silica gel 60F₂₅₄ nih.gov | Methanol:Water:Ammonia (9:1:0.1, v/v/v) nih.gov | 254 nih.gov | 0.24 nih.gov | 100.0-2250.0* nih.gov | - | - |
| Silica gel 60F₂₅₄ akjournals.com | Hexane:Acetone:Ethyl Acetate:Triethylamine:Water (3:4:3:0.1:0.3, by volume) akjournals.com | 208 akjournals.com | - | 14-25 akjournals.com | - | - |
*Note: Range for pseudoephedrine (PSE) in a multi-component mixture. nih.gov
Spectroscopic Analytical Approaches
Spectroscopic methods provide alternative and complementary techniques for the analysis of pseudoephedrine, focusing on its interaction with electromagnetic radiation.
UV spectrophotometry is a straightforward, rapid, accurate, and economical method widely used for the quantification of pseudoephedrine in bulk drug substances and pharmaceutical dosage forms. It is often employed for the simultaneous determination of pseudoephedrine with other active ingredients such as paracetamol, desloratadine, loratadine, ambroxol (B1667023) hydrochloride, levocetirizine (B1674955) dihydrochloride, and triprolidine. ijpsonline.comnih.govresearchgate.netresearchgate.netresearchgate.netijisrt.comtsijournals.com
Analytical approaches in UV spectrophotometry can involve direct absorbance measurements or more advanced derivative spectrophotometry techniques, including dual-wavelength absorption, first derivative, or fourth derivative methods, to enhance selectivity and resolve overlapping spectra. ijpsonline.comnih.govresearchgate.netresearchgate.net Common solvents used for pseudoephedrine analysis include methanol or 0.2 M hydrochloric acid. ijpsonline.comresearchgate.netresearchgate.nettsijournals.com
The absorption maxima (λmax) for pseudoephedrine vary depending on the specific method and the presence of co-analytes, but are typically found around 201 nm, 217 nm, 240 nm, 257 nm, 269 nm, or within the 273-283 nm range. ijpsonline.comnih.govresearchgate.netresearchgate.netijisrt.comtsijournals.com UV spectrophotometric methods consistently demonstrate good linearity over defined concentration ranges, with high correlation coefficients (R² > 0.99). ijpsonline.comresearchgate.netresearchgate.netijisrt.comtsijournals.com
Table 4: Representative UV Spectrophotometric Parameters for Pseudoephedrine Quantification
| Method Type | Solvent (Example) | λmax (nm) or Wavelength Range (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Direct Absorbance researchgate.net | Methanol researchgate.net | 201/217 (dual-wavelength) researchgate.net | 2-10 researchgate.net | 0.29679 researchgate.net | 0.8994 researchgate.net | 99.57-101.16 researchgate.net |
| Direct Absorbance tsijournals.com | Methanol tsijournals.com | - | 2.5-12.5 tsijournals.com | - | - | 98.5 tsijournals.com |
| Multiwavelength ijpsonline.com | 0.2 M HCl ijpsonline.com | 257.0/283.0 ijpsonline.com | 0-800 ijpsonline.com | - | - | - |
| Derivative Spectrophotometry nih.gov | Methanol nih.gov | 269 (fourth derivative) nih.gov | - | - | - | - |
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for the identification and, significantly, the source determination of pseudoephedrine, particularly in forensic investigations related to clandestine drug manufacturing. analis.com.myiaea.organalis.com.myaadk.gov.myusm.my This technique enables the discrimination of extracted pseudoephedrine powder based on its origin, providing crucial intelligence for law enforcement. analis.com.myiaea.organalis.com.my
The methodology involves acquiring FTIR spectra from pseudoephedrine samples, often extracted from commercial decongestant tablets, which are frequently diverted for illicit synthesis. analis.com.myiaea.organalis.com.my The spectral data are then subjected to chemometric analyses, such as Hierarchical Cluster Analysis (HCA) and Principal Component Analysis (PCA). These statistical methods help to establish distinct groupings and linkages among samples based on their chemical fingerprints, thereby revealing their common or disparate origins. analis.com.myiaea.organalis.com.myaadk.gov.myusm.my
Research findings indicate that discrimination among samples is evident, with HCA showing discrimination at approximately 77-86% similarity and PCA demonstrating discrimination at 80-93% total variation. analis.com.myiaea.organalis.com.my Characteristic fingerprint regions within the FTIR spectra are selected for analysis. Specific spectral bands can provide clues about the form of pseudoephedrine; for instance, small doublet bands at 2435 and 2477 cm⁻¹ may indicate the presence of excess HCl (pseudoephedrine hydrochloride), while strong characteristic bands near 1000 cm⁻¹ can point to sulfate (B86663) anions (pseudoephedrine sulfate). analis.com.my This capability for source determination is invaluable for disrupting illicit supply chains and enhancing forensic intelligence. analis.com.myiaea.organalis.com.my
Table 5: ATR-FTIR Discrimination Performance with Chemometric Analysis
| Chemometric Method | Discrimination Level (Similarity/Total Variation) | Application |
| HCA | 77-86% similarity analis.com.myiaea.organalis.com.my | Source Discrimination of Extracted Pseudoephedrine Powder analis.com.myiaea.organalis.com.my |
| PCA | 80-93% total variation analis.com.myiaea.organalis.com.my | Source Discrimination of Extracted Pseudoephedrine Powder analis.com.myiaea.organalis.com.my |
Toxicology and Safety Pharmacology of Pseudoephedrine
Mechanisms of Adverse Cardiovascular Effects
(-)-Pseudoephedrine exerts its cardiovascular effects through a mixed mechanism of action, involving both direct stimulation of adrenergic receptors and indirect action by promoting the release of endogenous norepinephrine (B1679862). nih.gov This dual action underlies its potential to induce adverse cardiovascular events.
This compound's primary mechanism for inducing vasoconstriction and hypertension is through its agonist activity at alpha-adrenergic receptors located on the smooth muscle of blood vessels. patsnap.com This stimulation leads to a narrowing of the blood vessels, resulting in increased peripheral resistance and a subsequent rise in blood pressure. nih.gov The sympathomimetic action also involves the release of norepinephrine from nerve endings, further amplifying the vasoconstrictive effect. nih.gov
In susceptible individuals, this vasoconstrictive property can lead to severe hypertensive episodes. clinicalcasereportsint.com Furthermore, there have been documented cases where this intense vasoconstriction results in coronary artery vasospasm, a sudden and transient narrowing of the coronary arteries, which can lead to myocardial ischemia and infarction even in individuals with otherwise normal coronary arteries. jabfm.orgnih.govnih.govmedscape.com This effect is particularly concerning as it can occur even at therapeutic doses in some individuals. medscape.com
A summary of case reports on pseudoephedrine-induced vasospasm is presented below.
| Age/Sex | Condition | Outcome | Reference |
| 41/Male | Diffuse coronary artery vasospasm | Resolution after treatment | proquest.com |
| 32/Male | Resolved vasospasm leading to myocardial infarction | Confirmed regional myocardial infarction | medscape.com |
| 46/Male | Anginal symptoms and eventual myocardial infarction | Causal relation suggested | jabfm.org |
| 16/Boy | Coronary vasospasm associated with infection | Myocardial infarction | nih.gov |
The arrhythmogenic potential of this compound stems from its ability to stimulate beta-adrenergic receptors in the heart, leading to increased myocardial excitability. nih.gov This stimulation can result in an elevated heart rate (tachycardia) and may provoke various types of cardiac arrhythmias. semanticscholar.org The indirect release of norepinephrine further contributes to these effects by increasing the sympathetic tone to the heart. semanticscholar.org
Clinical evidence and case reports have linked pseudoephedrine use to several types of arrhythmias, including:
Ventricular Tachycardia: A rapid heartbeat that originates in the ventricles of the heart. semanticscholar.orgresearchgate.netejgm.co.uk
Atrial Fibrillation: An irregular and often rapid heart rate that can increase the risk of stroke and heart failure. clinicalcasereportsint.com
Paroxysmal Supraventricular Tachycardia (PSVT): A type of abnormally fast heartbeat that begins and ends abruptly. nih.govresearchgate.net
These events can occur in individuals with and without pre-existing cardiac conditions. clinicalcasereportsint.comjucvm.com
Central Nervous System Toxicity Profile
This compound is structurally similar to amphetamine and can cross the blood-brain barrier, leading to a range of central nervous system (CNS) toxicities. researchgate.net Its stimulant properties are a key factor in its CNS adverse effect profile.
The CNS stimulant effects of this compound are mediated by its ability to increase the levels of catecholamines, such as norepinephrine and dopamine (B1211576), in the brain. psychiatry-psychopharmacology.com This leads to a state of neuronal hyperexcitability, manifesting as insomnia, nervousness, anxiety, tremors, and restlessness. americanaddictioncenters.orgjodrugs.com Studies in animal models have demonstrated that chronic administration of pseudoephedrine can lead to tolerance and cross-tolerance with amphetamine, suggesting similar mechanisms of action in the brain.
The primary CNS stimulant effects are a result of its sympathomimetic activity, which prepares the body for "fight-or-flight" reactions. nih.gov
Research has indicated that this compound can lower the seizure threshold, particularly under specific physiological conditions such as hyperoxia (excess oxygen in tissues and organs). droracle.ai A study conducted on unanesthetized rats exposed to hyperbaric oxygen at 5 atmospheres absolute (ATA) demonstrated that high doses of pseudoephedrine hydrochloride significantly accelerated the onset of CNS oxygen toxicity seizures. nih.gov
The study observed a dose-dependent decrease in the latency to seizure, with significant effects at doses of 100-320 mg/kg. nih.gov This suggests that in environments with high partial pressures of oxygen, pseudoephedrine may exacerbate the neurotoxic effects of oxygen, leading to a more rapid onset of seizures. nih.gov The exact mechanism is not fully elucidated but is thought to be related to the drug's sympathomimetic and CNS stimulant properties, which may increase neuronal excitability and susceptibility to oxygen-induced free radical damage. nih.gov
Latency to Seizure in Rats Exposed to Hyperbaric Oxygen with Pseudoephedrine
| Pseudoephedrine Dose (mg/kg) | Effect on Seizure Latency | Significance |
|---|---|---|
| ≤80 | No significant difference from control | Not significant |
Data from a study on unanesthetized rats breathing 5 ATA of hyperbaric oxygen. nih.gov
In cases of overdose, this compound can produce a complex and sometimes contradictory range of CNS effects. While its primary action is stimulatory, overdose can lead to both hallucinogenic and CNS depressant syndromes. nih.gov
Hallucinations: At high doses, pseudoephedrine can cause hallucinations, paranoia, and psychosis. americanaddictioncenters.orgdrugs.comdergipark.org.trproquest.comnih.gov These effects are thought to be due to excessive stimulation of dopamine and other neurotransmitter systems in the brain. psychiatry-psychopharmacology.com
CNS Depressant Effects: Paradoxically, an overdose of pseudoephedrine can also lead to CNS depression. nih.gov Symptoms can include sedation, apnea (B1277953) (cessation of breathing), decreased ability to concentrate, cyanosis, coma, and circulatory collapse. nih.gov This depressive effect is more likely to be observed in severe overdose cases and may be particularly pronounced in elderly patients. nih.gov Overdosing in individuals over 60 years of age has been associated with CNS depression, seizures, and in extreme cases, death. nih.gov
The symptoms of overdose can be varied and may include a mix of stimulant and depressant effects. nih.gov
Safety Assessments in Vulnerable Populations (Research Focus)
The use of this compound during pregnancy is generally not recommended due to potential risks to the fetus. www.nhs.uk It is classified under the US Food and Drug Administration (FDA) pregnancy category C, indicating that animal studies have revealed adverse effects on the fetus, while there is a lack of controlled studies in pregnant women. nih.gov Some research has suggested a possible association between first-trimester exposure to this compound and an increased risk of gastroschisis, a congenital defect of the abdominal wall, though the evidence is not considered strong. www.nhs.ukfirstexposure.canih.gov The proposed mechanism for this is vascular disruption. drugs.com
Concerns also exist that this compound could reduce blood flow in the placenta and to the baby. www.nhs.uk While most studies have not found an increased risk of major birth defects with first-trimester exposure, the American College of Obstetricians and Gynecologists (ACOG) does not recommend its use during the first three months of pregnancy. nih.govmotherfigure.com
Table 4: Summary of Research on this compound in Pregnancy
| Study Finding | Population/Study Design | Implication |
| Possible elevated relative risk of gastroschisis with first-trimester use. drugs.com | Case-controlled surveillance study. drugs.com | Suggests a potential for this specific birth defect, hypothesized to be due to vascular disruption. drugs.com |
| No increased risk of stillbirth in early or late pregnancy exposure. firstexposure.ca | Population-based study. firstexposure.ca | Provides some reassurance regarding this specific pregnancy outcome. firstexposure.ca |
| No increased risk of preterm delivery. firstexposure.ca | Population-based study. firstexposure.ca | Suggests no association with premature birth. firstexposure.ca |
| Can reduce blood flow in the placenta. www.nhs.uk | General medical guidance. www.nhs.uk | A primary reason for caution during pregnancy. www.nhs.uk |
There is a significant lack of conclusive research on the efficacy and safety of this compound preparations in children, particularly those under the age of four. nih.gov The American Academy of Pediatrics (AAP) has issued warnings against the use of cough and cold products containing pseudoephedrine in young children for respiratory illnesses due to reports of serious adverse events, including fatalities. aap.org
Research has indicated that exposure to this compound is common among children in the United States, especially in those younger than two years of age. researchgate.net This exposure often occurs through multi-ingredient products, and concerning patterns of use have been identified, such as the concurrent use of more than one pseudoephedrine-containing product and extended periods of use. researchgate.net
In contrast, a multicenter, double-blind, placebo-controlled randomized study in children aged 6 to 11 years found that pseudoephedrine provided temporary relief of nasal congestion and was generally safe when used for up to seven days. nih.gov This highlights the need for age-specific research and guidance.
Table 5: Pediatric Safety and Pharmacovigilance Findings for this compound
| Age Group | Key Research Finding | Source/Study Type |
| Children < 4 years | Limited data on safety and efficacy; AAP warns against use for respiratory illnesses due to serious adverse events. nih.govaap.org | General medical guidance and pharmacovigilance reports. nih.govaap.org |
| Children < 2 years | Highest use observed in this age group, often in multi-ingredient products, with concerning patterns of use. researchgate.net | National random-digit-dial telephone survey. researchgate.net |
| Children 6-11 years | Found to be effective for temporary relief of nasal congestion and generally safe for up to 7 days of use. nih.gov | Multicenter, double-blind, placebo-controlled, randomized study. nih.gov |
Geriatric Considerations in Toxicity Manifestation
Elderly individuals often exhibit increased sensitivity to the effects of sympathomimetic amines like pseudoephedrine. This heightened susceptibility is attributed to age-related physiological changes, including alterations in pharmacokinetics and pharmacodynamics. mdedge.com While specific pharmacokinetic studies in the geriatric population are not extensively detailed in the available literature, it is understood that age can affect drug metabolism and elimination. lcms.cznih.gov
The primary concern in the geriatric use of pseudoephedrine is the elevated risk of adverse cardiovascular and central nervous system (CNS) effects. mdedge.com Overdosage in individuals over 60 years of age can lead to serious complications such as hallucinations, CNS depression, seizures, and even death. researchgate.net Due to these risks, it is often recommended that the safety of pseudoephedrine in older adults be established with short-acting preparations before considering extended-release formulations. researchgate.net
Common adverse effects that may be more pronounced in the elderly include: droracle.ai
Cardiovascular: Increased blood pressure, rapid or irregular heartbeat (palpitations), and arrhythmias. mdedge.com
Central Nervous System: Insomnia, nervousness, excitability, restlessness, dizziness, confusion, and headache. mdedge.comdroracle.ai
A case report highlighted an 83-year-old man with a history of diabetes, hypertension, and dyslipidemia who experienced a generalized tonic-clonic seizure after taking a medication containing pseudoephedrine. researchgate.net This underscores the potential for severe neurological toxicity in this population.
Table 1: Potential Adverse Effects of Pseudoephedrine in Geriatric Patients
| System Organ Class | Adverse Effects |
| Cardiovascular | Hypertension, Arrhythmias, Tachycardia, Palpitations |
| Central Nervous System | Seizures, Hallucinations, Confusion, Insomnia, Agitation, Dizziness |
Implications for Individuals with Pre-existing Conditions
The use of pseudoephedrine in individuals with certain pre-existing medical conditions can exacerbate their underlying pathology. The sympathomimetic actions of the compound are central to these interactions.
Hyperthyroidism: Pseudoephedrine can worsen the symptoms of an overactive thyroid. nih.gov The sympathomimetic effects of pseudoephedrine, such as increased heart rate and blood pressure, can be particularly dangerous for individuals with hyperthyroidism who may already have a strained cardiovascular system. mdedge.com Ingestion of sympathomimetic drugs in thyrotoxic individuals may precipitate a thyroid storm, a life-threatening condition. scielo.brresearchgate.net This is because thyroid hormones can increase the density of beta-adrenergic receptors, enhancing the effects of catecholamines released by pseudoephedrine. researchgate.net
Glaucoma: Pseudoephedrine is a selective alpha-1 adrenergic receptor agonist that can induce mydriasis (pupil dilation). scispace.com In individuals with narrow-angle glaucoma, this can precipitate an acute angle-closure crisis, a medical emergency characterized by a sudden increase in intraocular pressure that can lead to permanent vision loss if not treated promptly. scispace.comdshs-koeln.dejwatch.org The mechanism involves the dilated iris blocking the trabecular meshwork, which is responsible for aqueous humor drainage. scispace.com
Prostatic Hypertrophy: Benign Prostatic Hyperplasia (BPH) can be worsened by pseudoephedrine. icarepharmacy.ca The compound's alpha-adrenergic agonist activity tightens the muscles in the prostate and bladder neck, which can impede urine flow and lead to urinary retention. icarepharmacy.canih.govjwatch.org This effect is particularly concerning for older males who may have underlying, even subclinical, voiding dysfunction. nih.gov One study showed that in men aged 50 and older, pseudoephedrine treatment significantly increased scores on the International Prostate Symptom Scale (IPSS), indicating a worsening of urinary symptoms. droracle.ai
Diabetes Mellitus: Pseudoephedrine can interfere with blood glucose control. nih.govnih.gov Its sympathomimetic action can stimulate the release of glucose from the liver and may also reduce insulin (B600854) sensitivity, leading to elevated blood sugar levels. nih.gov This can be particularly problematic for individuals with type 2 diabetes. nih.gov
Phenylketonuria (PKU): Patients with phenylketonuria may experience severe agitation and disorientation with pseudoephedrine due to a disturbed metabolism of catecholamines. lcms.cz Some formulations of pseudoephedrine may also contain aspartame, which is metabolized to phenylalanine.
Cardiovascular Disease: Individuals with pre-existing cardiovascular conditions, such as hypertension and coronary artery disease, are at an increased risk of adverse events with pseudoephedrine. jwatch.org The compound can cause an increase in systolic blood pressure and heart rate. nih.gov A meta-analysis of 24 randomized controlled trials found that pseudoephedrine caused a small but statistically significant increase in systolic blood pressure (approximately 1 mm Hg) and heart rate (around 3 beats/min). nih.govresearchgate.net While these changes may be modest in healthy individuals, they can be significant in those with compromised cardiovascular systems, potentially leading to events like myocardial infarction or stroke. jwatch.orgdshs-koeln.de Another meta-analysis focusing on patients with controlled hypertension found an average increase of 1.2 mm Hg in systolic blood pressure. mdedge.comscielo.br
Table 2: Summary of Pseudoephedrine's Implications for Pre-existing Conditions
| Pre-existing Condition | Mechanism of Interaction | Potential Complications |
| Hyperthyroidism | Enhanced sympathomimetic effects due to increased adrenergic receptor density. researchgate.net | Worsening of symptoms, potential for thyroid storm. scielo.br |
| Glaucoma (Narrow-Angle) | Mydriasis (pupil dilation) leading to blockage of aqueous humor outflow. scispace.com | Acute angle-closure crisis, increased intraocular pressure. scispace.comjwatch.org |
| Prostatic Hypertrophy | Contraction of smooth muscle in the prostate and bladder neck. nih.gov | Worsening of urinary symptoms, urinary retention. icarepharmacy.ca |
| Diabetes Mellitus | Increased glucose release and potential for reduced insulin sensitivity. nih.gov | Elevated blood glucose levels. nih.gov |
| Phenylketonuria | Disturbed catecholamine metabolism. lcms.cz | Severe agitation and disorientation. lcms.cz |
| Cardiovascular Disease | Vasoconstriction and cardiac stimulation. jwatch.org | Increased blood pressure, increased heart rate, risk of myocardial infarction or stroke. jwatch.org |
Forensic Toxicology and Metabolite Detection
In the context of forensic toxicology, the detection and quantification of pseudoephedrine and its metabolites are crucial in various investigations, including doping control in sports and post-mortem analysis.
Pseudoephedrine is primarily excreted unchanged in the urine, with approximately 43% to 96% of a dose being eliminated in this form. lcms.cz A smaller portion, roughly 1% to 6%, undergoes N-demethylation in the liver to form its active metabolite, norpseudoephedrine (B1213554) (also known as cathine). lcms.cz
The urinary excretion of pseudoephedrine and norpseudoephedrine is dependent on urinary pH. In acidic urine, the elimination is faster, while in alkaline urine, reabsorption is increased, leading to a prolonged retention time in the body and potentially more extensive metabolism. Following administration, the majority of the drug is excreted within 24 hours.
Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique for the detection and quantification of pseudoephedrine and its metabolites in biological samples such as urine and plasma. For GC-MS analysis, derivatization is often necessary to improve the chromatographic properties and mass spectral characteristics of the compounds. Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heptafluorobutyrylimidazole.
The mass spectra of pseudoephedrine and its isomer, ephedrine (B3423809), are identical, which necessitates chromatographic separation for their differentiation. lcms.cz The fragmentation patterns of their derivatives, however, can provide characteristic ions for identification and quantification. For example, the N-acetyl-O-trimethylsilyl derivatives of ephedrine and pseudoephedrine show a common fragment ion at m/z 179, with a base peak at m/z 100. icarepharmacy.ca For norpseudoephedrine, the N-acetyl-O-trimethylsilyl derivative also shows a fragment at m/z 179, but the ion at m/z 86 is of low abundance. icarepharmacy.ca High-resolution mass spectrometry has identified distinct fragment ions for pseudoephedrine at m/z 58, 71, and 85. researchgate.net
Table 3: Key Parameters in the Forensic Detection of Pseudoephedrine and Norpseudoephedrine
| Analyte | Primary Metabolite | Primary Route of Excretion | Analytical Method | Common Derivatizing Agent | Key Mass Fragment Ions (m/z) |
| This compound | Norpseudoephedrine (Cathine) | Unchanged in urine (43-96%) lcms.cz | Gas Chromatography-Mass Spectrometry (GC-MS) | MSTFA | 58, 71, 85, 100, 179 researchgate.neticarepharmacy.ca |
Research Applications and Emerging Areas of Pseudoephedrine Study
Pharmaceutical Formulation Science for Abuse Deterrence
The use of pseudoephedrine as a precursor chemical for the illicit synthesis of methamphetamine has prompted significant research into abuse-deterrent formulations (ADFs). nih.govresearchgate.net The primary goal of this research is to create products that retain their therapeutic efficacy as decongestants while simultaneously impeding the extraction and chemical conversion of the active pharmaceutical ingredient. nih.gov
Pharmaceutical scientists have developed several technologies to make the extraction of pseudoephedrine from over-the-counter tablets more difficult. google.com These methods create physical or chemical barriers that frustrate the simple solvent-based extraction techniques used in clandestine laboratories. nih.govforbes.com
Notable approaches include:
Polymer Matrix Systems : Technologies like Impede™ (used in Nexafed®) incorporate a unique polymer matrix into the tablet. nih.govacurapharm.com When attempts are made to extract the pseudoephedrine using common solvents like water or alcohol, this technology forms a thick gel, trapping the active ingredient and significantly limiting its yield. nih.govforbes.com
Modified Starch Formulations : Another strategy involves using thermally modified rice starch combined with a cross-linking agent and lipids. nih.gov This approach is designed to inhibit extraction, particularly in organic solvents like ethyl alcohol, while also delaying the drug's release compared to conventional products. nih.govresearchgate.net
Thermal-Discouraging Formulations : Products such as Zephrex-D® are engineered to become a gooey substance when heated, which complicates the chemical conversion process commonly used in methamphetamine production. google.com
| Technology/Brand Name | Mechanism of Action | Reference |
|---|---|---|
| Impede™ Technology (Nexafed®) | A unique polymer matrix that forms a thick gel when extraction with solvents is attempted, trapping the pseudoephedrine. | nih.govacurapharm.com |
| Thermally Modified Starch | Creates a starch-based gel that inhibits extraction in solvents and delays drug release. | nih.govresearchgate.net |
| Zephrex-D® | Formulation becomes gooey when heated, disrupting common illicit conversion methods. | google.com |
Forensic chemistry research focuses on identifying chemical signatures within illicitly produced methamphetamine to trace its origins. nih.gov While the intentional addition of novel marker chemicals is one area of study, a significant amount of work involves analyzing the inherent impurity profile of the final drug product. researchgate.net These impurities can act as de facto chemical markers, providing intelligence on the synthetic route and the specific precursor chemicals used. nih.govunodc.org
For example, the presence of other pharmaceutical ingredients from the original tablets, such as chlorpheniramine (B86927), in a batch of seized methamphetamine can strongly indicate that the precursor was pseudoephedrine extracted from a specific type of cold medicine. nih.gov Furthermore, different synthetic methods used to convert pseudoephedrine to methamphetamine leave behind unique route-specific impurities, allowing forensic chemists to discriminate between production methods. nih.gov This analysis of impurity profiles serves as a powerful tool for law enforcement and regulatory agencies to monitor trends in precursor diversion and illicit manufacturing. researchgate.net
Investigation of Novel Analogues and Derivatives of Pseudoephedrine
Research is ongoing into the synthesis and evaluation of novel analogues and derivatives of pseudoephedrine. researchgate.net This field of study aims to develop new chemical entities that may offer improved therapeutic profiles, reduced potential for abuse, or entirely new pharmacological applications. nih.gov
These investigations include both natural and synthetic derivatives. researchgate.net Natural analogues found in the Ephedra plant, such as norephedrine (B3415761), norpseudoephedrine (B1213554), methylephedrine, and methylpseudoephedrine, are studied for their distinct properties. researchgate.net
In the realm of synthetic chemistry, researchers modify the core pseudoephedrine structure to create new compounds. For instance, one study identified a synthetic derivative, referred to as MHJ-11, which demonstrated potential as an inhibitor of the SARS-CoV-2 virus by blocking its interaction with the ACE2 receptor. nih.govnih.gov This same derivative also exhibited anti-inflammatory properties, suggesting it could be a lead compound for developing multi-target therapeutic agents. nih.govnih.gov Another area of research involves creating "chemically masked" derivatives by adding protecting groups (such as acetyl or t-Boc) to the molecule. nih.gov While this can be done to evade detection by standard analytical techniques, the study of these derivatives also expands the understanding of pseudoephedrine's chemical reactivity and aids in the development of more robust detection methods. nih.gov
Environmental and Public Health Research Pertaining to Pseudoephedrine Misuse
The misuse of (-)-Pseudoephedrine, primarily as a precursor in the illicit manufacture of methamphetamine, presents a significant dual threat to environmental integrity and public health. Research in these interconnected fields has focused on quantifying the environmental contamination stemming from both legitimate use and illicit production, as well as documenting the extensive public health crises fueled by the diversion of this compound for methamphetamine synthesis.
Environmental Fate and Contamination
The widespread use of pseudoephedrine in over-the-counter medications leads to its continuous introduction into aquatic environments through wastewater. ca.gov While wastewater treatment plants (WWTPs) are designed to remove many contaminants, they are not always effective at eliminating pharmaceuticals like pseudoephedrine. ca.govdiva-portal.org Studies have detected pseudoephedrine in WWTP influents and effluents, as well as in receiving surface waters, indicating its persistence through conventional treatment processes. ipp.ptnih.govnerc.ac.uk
Research has shown that the removal efficiency of pseudoephedrine in WWTPs can be variable. nih.govresearchgate.netmdpi.com For instance, some studies have reported moderate to high removal rates, while others indicate that a significant fraction of the compound passes through treatment facilities into rivers and lakes. nih.govresearchgate.net Once in the environment, the persistence of pseudoephedrine and its isomers can pose a risk to aquatic organisms. nih.gov For example, research has shown that some isomers of ephedrine (B3423809), a related compound, are more toxic and less degradable in aquatic environments. nih.govidph.state.il.us The continuous discharge of these compounds into waterways raises concerns about their long-term ecological impact. uhi.ac.uk
The illicit production of methamphetamine from pseudoephedrine creates a more acute and localized form of environmental contamination. For every pound of methamphetamine produced, an estimated five to seven pounds of toxic waste are generated. epa.gov This waste, often containing a hazardous mix of chemicals such as anhydrous ammonia (B1221849), hydrochloric acid, and volatile organic compounds, is frequently dumped into the surrounding environment, leading to soil and water contamination. ca.govidph.state.il.usepa.govcbsnews.com The Netherlands and Belgium, known for significant synthetic drug production, have experienced environmental contamination from the disposal of chemical waste generated during the manufacturing process. europa.eu
Concentrations of Pseudoephedrine in Wastewater
| Location/Study | Influent Concentration (ng/L) | Effluent Concentration (ng/L) | Removal Efficiency (%) |
|---|---|---|---|
| WWTP Study 1 | Up to 12,664 | Up to 7,805 | Variable |
| WWTP Study 2 | Not Specified | Detected | Incomplete |
| WWTP Study 3 | 58-367 | Not Specified | Variable |
Public Health Impacts of Clandestine Methamphetamine Laboratories
The diversion of pseudoephedrine for the production of methamphetamine has led to a significant public health crisis, primarily centered around the dangers posed by clandestine laboratories. These labs are often located in residential areas, including homes, apartments, and hotel rooms, posing a direct threat to the occupants and surrounding community. idph.state.il.usnih.gov
The chemicals used in methamphetamine production are highly volatile, flammable, and toxic, creating a high risk of fires, explosions, and chemical spills. epa.govcbsnews.comfirehouse.com These incidents can result in severe injuries and fatalities, not only for those involved in the drug's production but also for first responders and unsuspecting members of the public. cbsnews.comnih.govfirehouse.com From 2001 to 2012, in five U.S. states, there were 1,325 meth-related chemical incidents that resulted in 162 injuries, including 26 children. cbsnews.comcdc.gov The most commonly reported injuries were respiratory irritation, burns, and eye irritation. cbsnews.comcdc.gov
Exposure to the chemical vapors and residues in and around meth labs can cause a range of acute and chronic health effects. wa.govnih.gov Short-term exposure can lead to respiratory problems, headaches, nausea, and chemical burns. idph.state.il.usepa.govwa.gov Long-term health consequences may include damage to the brain, liver, and kidneys, as well as an increased risk of cancer and birth defects. idph.state.il.uswa.gov Children are particularly vulnerable to the health risks associated with meth labs due to their developing bodies and tendency for hand-to-mouth contact with contaminated surfaces. nih.gov Studies have found widespread methamphetamine contamination on surfaces within former labs, including in areas where food is prepared, suggesting a high likelihood of ingestion. acs.org
The proliferation of clandestine labs has also placed a significant burden on law enforcement and public health systems. archives.gov Efforts to control the sale of pseudoephedrine-containing products have been implemented to curb the domestic production of methamphetamine. nih.govuspharmacist.com While these measures have shown some success in reducing the number of lab seizures in certain areas, the problem persists, with producers finding ways to circumvent restrictions. archives.govnih.govresearchgate.net
Public Health Impact of Clandestine Methamphetamine Labs (Selected U.S. Data)
| Impact Metric | Statistic | Source |
|---|---|---|
| Injuries from Meth-Related Incidents (2001-2012, 5 states) | 162 people (including 26 children) | cbsnews.comcdc.gov |
| Common Injuries | Respiratory irritation, burns, eye irritation | cbsnews.comcdc.gov |
| Injured First Responders (1996-1999, selected states) | 79 individuals | cdc.gov |
| Clandestine Lab Incidents (March 2009, Nationwide) | 966 incidents | archives.gov |
Q & A
Q. What are the critical factors to consider when developing an HPLC method for quantifying (-)-pseudoephedrine in multi-component formulations?
Methodological considerations include mobile phase composition (e.g., acetonitrile ratio, buffer pH, ionic strength), column selection (e.g., cyanopropyl columns for polar interactions), and detection wavelength (e.g., 240 nm). A factorial design approach can optimize resolution by testing variables like pH (5.5–6.5), ionic strength (20–30 mM), and acetonitrile content (55–65%) . Validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines, with calibration ranges typically spanning 25–135 µg/mL for this compound .
Q. How do the stereochemical differences between this compound and ephedrine influence their pharmacological activity?
this compound (1R,2S configuration) and ephedrine (1R,2R) differ in hydroxyl group orientation, affecting receptor binding. This compound acts as an indirect sympathomimetic with weaker cardiovascular effects, while ephedrine directly stimulates α- and β-adrenergic receptors. This structural divergence impacts their use in decongestants versus bronchodilators .
Q. What validation protocols ensure the accuracy of this compound quantification in stability-indicating assays?
Key steps include:
- Specificity : Resolving degradation products (e.g., expired tablet analysis) using optimized chromatographic conditions .
- Precision : Repeatability (%RSD < 2%) and intermediate precision assessed via inter-day studies .
- Recovery : Standard addition methods (e.g., 99.81% recovery for this compound) to confirm minimal matrix interference .
Q. Which analytical techniques are suitable for detecting this compound in biological fluids?
LC-MS/MS is preferred for high sensitivity (LOD: 0.13 µg/mL) and specificity, especially when coupled with protein precipitation or liquid-liquid extraction. HPLC-UV with cyanopropyl columns and volatile buffers (e.g., ammonium acetate) can also be adapted for biological matrices .
Q. How does ionic strength modulate the retention behavior of this compound in reversed-phase chromatography?
Higher ionic strength increases buffer polarity, enhancing electrostatic interactions between protonated this compound and the stationary phase. This prolongs retention, but excessive ionic strength may reduce resolution with co-eluting analytes like cetirizine .
Advanced Research Questions
Q. How can multivariate factorial design resolve contradictions in chromatographic optimization data for this compound?
A 2³ full factorial design with ANOVA identifies significant variables (e.g., acetonitrile ratio, pH) and interactions. For instance, a first-order model revealed acetonitrile (positive effect) and ionic strength (negative effect) on resolution. Center points and lack-of-fit tests confirm linearity, while 3D response surfaces guide optimal conditions (e.g., 56% acetonitrile, pH 5.5) .
Q. What experimental strategies mitigate the limitations of ion-pair chromatography for this compound analysis?
Ion-pair reagents (e.g., alkyl sulfonates) improve retention but damage columns. Alternatives include:
Q. How does this compound function as a chiral auxiliary in asymmetric synthesis?
As a tertiary amide, this compound forms enolates that undergo diastereoselective alkylations (up to 99% ee). Post-reaction, cleavage with LiAlH₄ or hydrolysis yields enantiomerically pure carboxylic acids, alcohols, or ketones. This method is cost-effective due to this compound’s commercial availability .
Q. What statistical approaches reconcile conflicting data on this compound’s cardiovascular effects in clinical studies?
Meta-analyses using random-effects models (e.g., weighted mean differences) account for heterogeneity. For example, pseudoephedrine increases systolic BP by 0.99 mmHg (95% CI: 0.08–1.90) and heart rate by 2.83 bpm, with greater effects in immediate-release formulations. Subgroup analyses by dose and population (e.g., hypertensive patients) clarify discrepancies .
Q. How do advanced polymer matrices in pseudoephedrine formulations impact analytical method development?
Matrices like IMPEDE® or TAREX® reduce extractability for illicit use but complicate sample preparation. Methods require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
